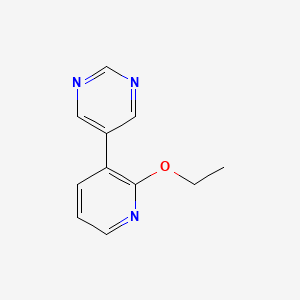

5-(2-ethoxypyridin-3-yl)pyrimidine

Description

5-(2-Ethoxypyridin-3-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at the 5-position with a 2-ethoxypyridinyl group. This structural motif confers unique electronic and steric properties, influencing its solubility, bioavailability, and interactions with biological targets.

Properties

IUPAC Name |

5-(2-ethoxypyridin-3-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-2-15-11-10(4-3-5-14-11)9-6-12-8-13-7-9/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBZRMWLXHRTRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C2=CN=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-ethoxypyridin-3-yl)pyrimidine typically involves the condensation of 2-ethoxypyridine-3-carbaldehyde with guanidine or its derivatives under basic conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate the formation of the pyrimidine ring .

Industrial Production Methods

Industrial production methods for pyrimidine derivatives often involve multi-step processes that include the preparation of key intermediates followed by cyclization reactions. These methods are optimized for high yield and purity, and they often employ catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethoxypyridin-3-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various alcohols or amines .

Scientific Research Applications

5-(2-Ethoxypyridin-3-yl)pyrimidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-ethoxypyridin-3-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Physicochemical Properties

Key structural variations among pyrimidine derivatives include substituent type (e.g., thiophene, hydroxyalkyl, aryl) and substitution patterns, which significantly impact physicochemical properties and bioactivity.

<sup>a</sup> LogP values estimated based on substituent contributions.

- Lipophilicity : The ethoxypyridinyl group in this compound increases LogP compared to hydroxyethyl or thiophene derivatives, favoring passive diffusion across biological membranes .

- Solubility: Thiophene-containing derivatives (e.g., 3a-d) exhibit lower aqueous solubility than hydroxyethyl analogs but higher than ethoxypyridinyl derivatives due to balanced polar/nonpolar groups .

Antimicrobial Activity

- Thiophene Derivatives (3a-d) : Compound 3b showed superior activity against E. coli (MIC: 6.25 µg/mL) and S. aureus (MIC: 3.12 µg/mL), outperforming ciprofloxacin . The thiophene moiety likely enhances target binding via π-π stacking or hydrophobic interactions.

- Ethoxypyridinyl Analogs : While direct data are absent, ethoxy groups in similar compounds (e.g., 2-methoxypyridin-3-yl derivatives) are associated with improved bacterial membrane penetration .

Anticancer Activity

- Thiophene Derivatives : Compound 3a demonstrated potent cytotoxicity against MCF-7 breast cancer cells (23.68% cell viability at 100 µg/mL), attributed to DNA intercalation and topoisomerase inhibition .

- Hydroxyethyl Derivatives : Lower cytotoxicity (e.g., 5-(2-hydroxyethyl)pyrimidin-2,4-dione showed ~60% cell viability), likely due to reduced cellular uptake .

DNA Binding and Molecular Docking

- Thiophene Derivatives : Strong CT-DNA interaction via groove binding (binding constants: ~10<sup>5</sup> M<sup>−1</sup>), with compound 3b showing the lowest binding energy (−7.9 kcal/mol) against GlcN-6-P synthase, a bacterial cell wall synthesis enzyme .

- Ethoxypyridinyl Analogs: The ethoxy group may facilitate DNA minor groove binding, as seen in methoxypyridine derivatives .

Drug-Likeness and Pharmacokinetics

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.